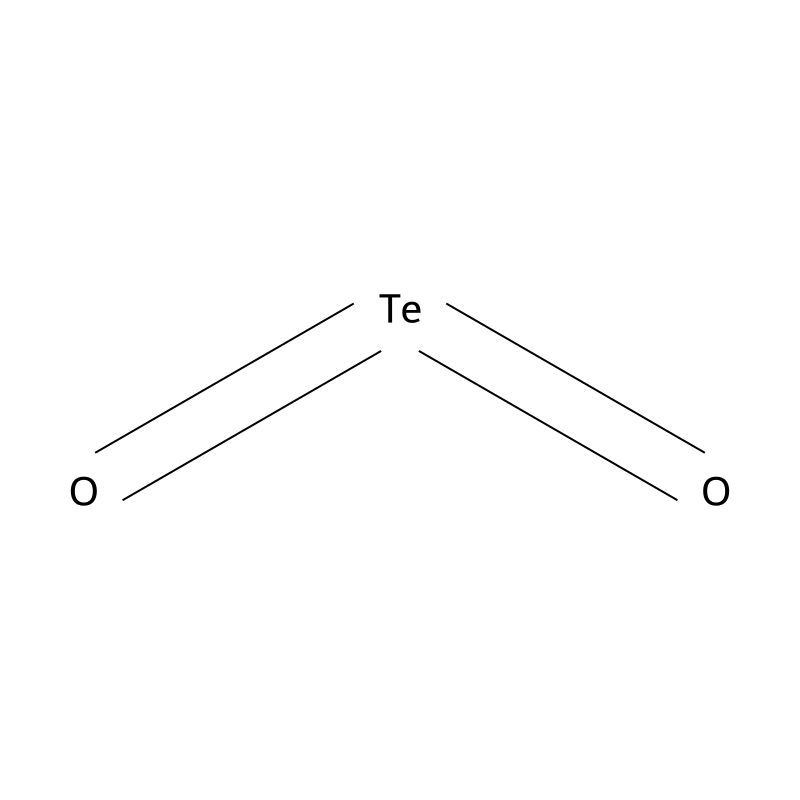

Tellurium dioxide

O2Te

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O2Te

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High Acousto-Optic Figure of Merit: This parameter quantifies the effectiveness of a material in interacting with sound and light. TeO₂ boasts a high figure of merit, indicating strong light-sound interaction and efficient device operation [].

- Wide Transparency Range: TeO₂ is transparent across a broad spectrum of wavelengths, from the visible to the infrared region, allowing for versatility in various applications [].

- High-Power Handling Capability: TeO₂ can handle high-power laser beams without significant damage, making it suitable for demanding applications involving intense light sources [].

These exceptional characteristics make TeO₂ a sought-after material for diverse AO devices, including:

- Optical signal processing: TeO₂-based AO devices can perform functions like light modulation, beam deflection, and switching, crucial for signal processing in optical communication systems [].

- Laser beam steering: TeO₂ allows for precise control and manipulation of laser beams, finding applications in laser processing, material manipulation, and free-space optical communication [].

- Spectrum analysis: AO devices utilizing TeO₂ can be employed for spectral analysis of light sources, enabling applications in spectroscopy and optical characterization [].

Other Research Applications

Beyond acousto-optic devices, tellurium dioxide is being explored in various other scientific research fields:

- Photocatalysis: Research is ongoing to explore the potential of TeO₂ as a photocatalyst for degradation of pollutants and generation of clean energy sources like hydrogen fuel [].

- Antimicrobial activity: Studies indicate that TeO₂ nanoparticles exhibit antibacterial properties, potentially paving the way for applications in disinfectants and antimicrobial coatings [].

- Energy storage: Recent research investigates the use of TeO₂ in developing advanced batteries with improved energy storage capacity and efficiency [].

Tellurium dioxide, with the chemical formula TeO₂, is a solid oxide of tellurium that exists in two primary forms: paratellurite (α-TeO₂), which is colorless and tetragonal, and tellurite (β-TeO₂), which is a yellow orthorhombic mineral. The compound is notable for its amphoteric nature, meaning it can react both as an acid and a base depending on the environment. Tellurium dioxide exhibits low solubility in water but is soluble in strong acids and alkali metal hydroxides .

Tellurium dioxide has been studied for its biological effects, particularly its potential teratogenicity. Exposure to tellurium compounds can lead to a garlic-like odor on the breath, attributed to the formation of diethyl telluride. While its biological role is not well-characterized, it may exhibit some antimicrobial properties .

Several methods exist for synthesizing tellurium dioxide:

- Direct Oxidation: Reacting elemental tellurium with oxygen.

- Reaction: Te + O₂ → TeO₂

- Dehydration of Tellurous Acid: Heating tellurous acid (H₂TeO₃) to remove water.

- Thermal Decomposition: Decomposing basic tellurium nitrate (Te₂O₄·HNO₃) at temperatures above 400 °C .

- Hydrothermal Synthesis: A one-pot hydrothermal route using tellurium tetrachloride (TeCl₄) as a precursor has also been reported .

Tellurium dioxide has several important applications:

- Optical Materials: Utilized in acousto-optic devices and optical waveguides due to its high refractive index and mid-infrared transmission capabilities.

- Glass Production: Forms glasses that exhibit unique optical properties, making them useful in fiber optics and amplification technologies.

- Catalysis: Employed as a catalyst in organic reactions, especially in the oxidation of olefins .

Research into the interactions of tellurium dioxide has shown that it can catalyze various organic reactions. For instance, it has been used effectively in oxidation reactions involving olefins, where it aids in producing higher-value chemical products. The compound's reactivity can vary significantly based on the presence of other substances and environmental conditions .

Tellurium dioxide shares similarities with several other metal oxides. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Selenium Dioxide | SeO₂ | More soluble in water than tellurium dioxide |

| Germanium Dioxide | GeO₂ | Forms stable glasses and ceramics |

| Silicon Dioxide | SiO₂ | Commonly found in nature; essential for glassmaking |

| Molybdenum Trioxide | MoO₃ | Exhibits different catalytic properties |

Tellurium dioxide is unique due to its amphoteric nature and specific optical properties that are advantageous for specialized applications such as fiber optics and acousto-optic devices .

Tellurium dioxide’s history is intertwined with the discovery of tellurium itself. In 1782, Austrian mineralogist Franz-Joseph Müller von Reichenstein analyzed gold ore from the Transylvanian mines near Zlatna (modern-day Romania) and identified an unknown metallic substance he termed metallum problematicum. Over three years, Müller conducted extensive tests, noting its unique properties, including the emission of white smoke with a radish-like odor upon heating and reactions forming black precipitates in acidic solutions. Despite his efforts, he could not conclusively classify the element.

The isolation and naming of tellurium—and by extension its oxides—were finalized by German chemist Martin Heinrich Klaproth in 1798. After receiving Müller’s samples, Klaproth successfully purified the element through a multi-step process involving aqua regia dissolution, alkaline precipitation, and reduction with oil. He named it tellurium from the Latin tellus (Earth), reflecting its terrestrial origins. The dioxide form, TeO₂, emerged as a critical compound during early investigations into tellurium’s oxidation states and reaction chemistry.

Basic Chemical Properties and Isotopic Forms

Chemical Composition and Structure

Tellurium dioxide exists in two primary crystalline forms:

- α-TeO₂ (Paratellurite): A synthetic, colorless tetragonal structure (space group P4₁2₁2) with a rutile-like lattice. Each tellurium atom is coordinated to four oxygen atoms in a distorted tetrahedral geometry.

- β-TeO₂ (Tellurite): A naturally occurring yellow orthorhombic mineral (space group Pbca) with a layered structure composed of TeO₄ units.

The tetragonal α-phase is metastable under standard conditions but becomes predominant at high temperatures or pressures. Both polymorphs exhibit amphoteric behavior, reacting with strong acids to form tellurium salts (e.g., TeCl₄) and with alkalis to produce tellurites (TeO₃²⁻) or tellurates (TeO₆⁶⁻).

| Property | α-TeO₂ (Paratellurite) | β-TeO₂ (Tellurite) |

|---|---|---|

| Crystal System | Tetragonal | Orthorhombic |

| Density (g/cm³) | 5.59–6.02 | 5.93 |

| Melting Point (°C) | 733 | 732 (decomposes) |

| Refractive Index | 2.26–2.37 | 2.00–2.24 |

| Solubility in Water | Insoluble | Insoluble |

Isotopic Variants

Naturally occurring tellurium comprises eight isotopes, two of which (¹²⁸Te and ¹³⁰Te) are radioactive but stable on geological timescales due to extraordinarily long half-lives:

| Isotope | Natural Abundance (%) | Half-Life (Years) | Decay Mode |

|---|---|---|---|

| ¹²⁰Te | 0.09 | Stable | — |

| ¹²²Te | 2.55 | Stable | — |

| ¹²³Te | 0.89 | >9.2×10¹⁶ | Electron Capture |

| ¹²⁴Te | 4.74 | Stable | — |

| ¹²⁵Te | 7.07 | Stable | — |

| ¹²⁶Te | 18.84 | Stable | — |

| ¹²⁸Te | 31.74 | 2.2×10²⁴ | Double Beta Decay |

| ¹³⁰Te | 34.08 | 8.0×10²⁰ | Double Beta Decay |

TeO₂ synthesized from enriched isotopes (e.g., ¹²⁴Te or ¹³⁰Te) is critical in nuclear physics research, particularly for studying neutrinoless double-beta decay processes.

Synthesis Methods

- Direct Oxidation:

Heating elemental tellurium in oxygen yields α-TeO₂:

$$

\text{Te} + \text{O}2 \rightarrow \text{TeO}2

$$ - Hydrothermal Synthesis:

Using TeCl₄ as a precursor in ethylene glycol or ammonia solutions produces Te/TeO₂ nanocomposites or pure TeO₂ microstructures, depending on reaction conditions. - Spray Pyrolysis:

Aerosolizing telluric acid (Te(OH)₆) at >700°C generates amorphous TeO₂ nanoparticles (10–40 nm) for optical applications.

Optical and Acoustic Properties

α-TeO₂’s high refractive index (2.26–2.37) and low acoustic attenuation make it invaluable in acousto-optic devices, such as laser modulators and ultrasound detectors. Its non-linear optical susceptibility (χ⁽³⁾ ≈ 10⁻¹² esu) enables applications in ultrafast photonic switches.

Hydrothermal Synthesis

Hydrothermal synthesis represents one of the most versatile and effective methods for producing tellurium dioxide nanostructures with controlled morphologies and crystalline properties [1] [3]. This technique involves the use of aqueous solutions under elevated temperature and pressure conditions within sealed autoclaves, enabling precise control over the nucleation and growth processes of tellurium dioxide crystals [8] [11].

Fundamental Principles and Reaction Mechanisms

The hydrothermal synthesis of tellurium dioxide operates through a series of well-defined chemical processes that begin with the hydrolysis of tellurium precursors [1] [20]. The primary reaction mechanism involves the controlled hydrolysis of tellurium tetrachloride according to the equation: TeCl₄ + 2H₂O → TeO₂ + 4HCl [20]. Alternative precursors such as telluric acid undergo dehydration reactions where Te(OH)₆ converts to tellurium dioxide through the loss of water molecules [18] [11].

The formation mechanism follows classical nucleation and growth theory, where the final particle characteristics are determined by the interplay between nucleation rate and crystal growth kinetics [15]. At concentrations below the critical cation concentration, Ostwald ripening dominates the growth process, resulting in larger particles through the dissolution of smaller nuclei [15]. Conversely, at higher concentrations exceeding the critical threshold, classical nucleation and growth mechanisms prevail, typically producing smaller, more uniform nanostructures [15].

Synthesis Parameters and Process Optimization

The hydrothermal synthesis of tellurium dioxide requires careful optimization of multiple process parameters to achieve desired morphological and structural characteristics. The following table summarizes the key synthesis parameters identified through extensive research:

| Parameter | Details |

|---|---|

| Precursors | TeCl₄, TeO₂, H₂TeO₄·2H₂O, K₂TeO₃, Na₂TeO₃, Te(OH)₆ [1] [4] [8] [16] |

| Temperature Range | 150-240°C (optimal temperature varies by precursor) [12] [14] [16] |

| Reaction Time | 6-24 hours (varies by desired morphology and crystallinity) [1] [14] [16] |

| pH Conditions | Acidic (pH 1-3) for certain morphologies; Basic (with NaOH, NH₃) for others [14] [20] |

| Surfactants/Additives | CTAB, PVP, PEG, SDS, Amino acids (serine, lysine), Ethylene glycol [1] [13] [14] [20] |

| Solvent | Deionized water, Ethylene glycol, Mixed solvents [1] [20] |

| Pressure | Autogenous pressure in sealed autoclave (typically 80-100 psi) [17] |

| Morphology Control Factors | Temperature, pH, Reaction time, Surfactant type, Precursor concentration, Solvent type [1] [13] [20] |

| Characterization Methods | X-ray diffraction, Scanning electron microscopy, Transmission electron microscopy, Fourier transform infrared spectroscopy, Energy dispersive spectroscopy, Diffuse reflectance spectroscopy, Ultraviolet-visible spectroscopy [1] [14] [16] |

Temperature plays a critical role in determining the phase composition and morphology of the synthesized products [1] [20]. Research has demonstrated that increasing reaction temperature promotes the formation of metallic tellurium phases alongside tellurium dioxide, with pure tellurium dioxide structures preferentially forming at lower temperatures around 180°C [1] [20]. Higher temperatures exceeding 200°C often result in mixed tellurium and tellurium dioxide phases due to the reduction of tellurium dioxide under hydrothermal conditions [1].

Morphological Control and Nanostructure Engineering

The hydrothermal method enables exceptional control over the morphology of tellurium dioxide nanostructures through systematic manipulation of synthesis conditions [1] [13] [20]. The following table illustrates the relationship between synthesis conditions and resulting morphologies:

| Morphology | Synthesis Conditions | Key Control Parameters |

|---|---|---|

| Nanoparticles | Temperature: 180-200°C, Time: 6-12h, pH: neutral to slightly basic [1] [16] | Precursor concentration, Temperature, Surfactant concentration [1] |

| Nanorods | Temperature: 200-240°C, Time: 8-24h, Surfactant: CTAB or PVP [1] [14] | Reaction time, Temperature, pH, Surfactant type [1] [20] |

| Nanowires | Temperature: >200°C, Time: >12h, Reducing agent: Hydrazine or Ethylene glycol [3] [20] | Reducing agent type and concentration, Temperature [20] |

| Nanotubes | Temperature: 180-220°C, Time: 12-24h, Specific surfactants (e.g., serine) [13] | Specific surfactants, Reaction time, Temperature [13] |

| Nanosheets/Nanoplates | Temperature: 160-200°C, Time: 6-12h, pH: controlled with NaOH [9] | pH control, Reaction time, Precursor ratio [9] |

| Microstructures (3D) | Temperature: 180-200°C, Time: 6-12h, Additive: Ammonia [1] [20] | Ammonia concentration, Temperature, Reaction time [20] |

| Mixed Te/TeO₂ nanostructures | Temperature: 180-200°C, Time: 12h, Mixed solvent systems [1] [20] | Solvent ratio, Temperature, Precursor concentration [1] |

The role of surfactants in morphological control cannot be overstated, as these molecules direct crystal growth along specific crystallographic directions [1] [13] [20]. Cetyltrimethylammonium bromide has been shown to promote the formation of one-dimensional nanostructures such as nanorods and nanowires, while polyvinylpyrrolidone facilitates the development of ultrathin nanowires with diameters ranging from 5 to 8 nanometers [3] [13].

Detailed Reaction Mechanisms and Growth Processes

The hydrothermal synthesis of tellurium dioxide involves a complex series of chemical transformations and physical processes that can be systematically understood through the following mechanistic framework:

| Reaction Step | Chemical Process | Controlling Factors |

|---|---|---|

| Hydrolysis of Tellurium Precursor | TeCl₄ + 2H₂O → TeO₂ + 4HCl (for TeCl₄ precursor); Te(OH)₆ → TeO₂ + 2H₂O + H₂O₂ (for telluric acid precursor) [11] [16] [20] | pH, Temperature, Precursor type, Water content [16] [20] |

| Nucleation of TeO₂ | Formation of TeO₂ nuclei through supersaturation; Controlled by pH, temperature, and precursor concentration [15] [20] | Supersaturation degree, Temperature, pH, Additives [15] |

| Growth of TeO₂ Crystals | Oriented attachment of TeO₂ nuclei; Ostwald ripening at lower concentrations; Classical growth at higher concentrations [15] | Temperature, Reaction time, Critical cation concentration [15] |

| Morphology Development | Surfactant-directed growth along specific crystal facets; Self-assembly of primary particles into complex structures [1] [13] | Surfactant type and concentration, pH, Temperature, Reaction time [1] [13] |

| Crystallization | Transformation from amorphous to crystalline phase; Phase selection (α-TeO₂ paratellurite or β-TeO₂ tellurite) based on conditions [7] [11] | Temperature, Reaction time, Pressure, Cooling rate [11] |

The nucleation process is particularly sensitive to the degree of supersaturation achieved in the hydrothermal system [15]. At moderate supersaturation levels, fewer nuclei form, leading to larger crystal sizes through extended growth periods [15]. Conversely, high supersaturation promotes rapid nucleation, resulting in numerous small nuclei that compete for available precursor material, ultimately yielding smaller but more numerous nanoparticles [15].

Experimental Procedures and Process Implementation

The typical hydrothermal synthesis procedure begins with the preparation of precursor solutions under controlled pH conditions [14] [16]. For tellurium tetrachloride-based synthesis, 0.1 grams of tellurium tetrachloride is dissolved in 40 milliliters of deionized water along with 0.007 grams of surfactant such as sodium dodecyl sulfate or polyethylene glycol [16]. The solution is stirred continuously at room temperature for approximately 7 minutes to ensure complete dissolution and homogenization [16].

The prepared solution is then transferred to a Teflon-lined stainless steel autoclave, typically filling 60-70% of the total volume to allow for thermal expansion [14] [16]. The autoclave is sealed and placed in a preheated oven at the desired reaction temperature, commonly ranging from 160°C to 240°C depending on the target morphology [12] [14] [16]. Reaction times vary from 6 to 24 hours, with longer durations generally promoting better crystallinity and larger particle sizes [1] [14].

Upon completion of the hydrothermal treatment, the autoclave is allowed to cool naturally to room temperature over several hours to prevent thermal shock and maintain crystal integrity [11] [14]. The resulting precipitate is collected by centrifugation and washed multiple times with deionized water and absolute ethanol to remove residual precursors and surfactants [14] [16]. Finally, the product is dried at temperatures between 70°C and 80°C for 3 to 5 hours before optional annealing treatments [14] [16].

Advanced Characterization and Property Assessment

The hydrothermal synthesis products require comprehensive characterization to assess their structural, morphological, and optical properties [1] [14] [16]. X-ray diffraction analysis confirms the crystalline phase and identifies whether the product consists of α-tellurium dioxide (paratellurite), β-tellurium dioxide (tellurite), or mixed phases [1] [7] [18]. Scanning electron microscopy and transmission electron microscopy provide detailed morphological information, including particle size distribution, shape uniformity, and surface features [1] [14] [16].

Fourier transform infrared spectroscopy reveals characteristic vibrational modes of tellurium dioxide, with peaks typically observed at 136, 268, 392, and 645 wavenumbers corresponding to different tellurium-oxygen bonding configurations [18]. Energy dispersive spectroscopy confirms the elemental composition and stoichiometry of the synthesized products, while ultraviolet-visible spectroscopy determines optical properties such as band gap energy and absorption characteristics [14] [16] [18].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 51 of 69 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 18 of 69 companies with hazard statement code(s):;

H302 (61.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (55.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (55.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (61.11%): May cause cancer [Danger Carcinogenicity];

H360 (88.89%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (61.11%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (55.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (88.89%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

59863-17-1

7446-07-3